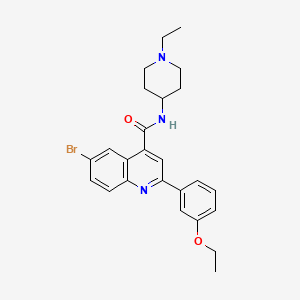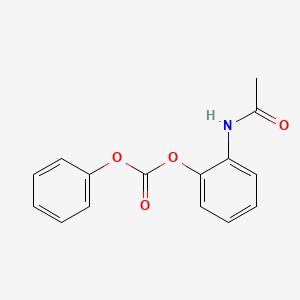![molecular formula C9H14N4O4S B6094424 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone](/img/structure/B6094424.png)
2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone, also known as MPS or Methylpiperazine sulfonic acid, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative that has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting enzymes such as carbonic anhydrase and topoisomerase. This compound has also been shown to interfere with the cell cycle and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. This compound has also been found to possess anti-inflammatory and analgesic properties by inhibiting the production of inflammatory mediators such as prostaglandins. In addition, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone in lab experiments is its broad spectrum of biological activities, which makes it a useful tool for investigating various diseases. This compound is also relatively easy to synthesize and is commercially available. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone research. One potential application of this compound is in the development of new antibacterial and antifungal agents. This compound may also have potential as an anti-inflammatory and analgesic drug. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in cancer and other diseases.
Métodos De Síntesis
The synthesis of 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone can be achieved by reacting 4-methylpiperazine with sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 2-hydroxy-4(3H)-pyrimidinone to form this compound. The purity of the compound can be enhanced by recrystallization from water.
Aplicaciones Científicas De Investigación
2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]-4(3H)-pyrimidinone has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects. It has also been found to possess anti-inflammatory and analgesic properties. This compound has been used in scientific research to investigate its potential therapeutic applications in various diseases, including cancer, infections, and inflammation.
Propiedades
IUPAC Name |
5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4S/c1-12-2-4-13(5-3-12)18(16,17)7-6-10-9(15)11-8(7)14/h6H,2-5H2,1H3,(H2,10,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTVWVDLMPSHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-pyridinylacetyl)-3-piperidinyl]piperazine](/img/structure/B6094341.png)
![3-cyclopropyl-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6094342.png)
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B6094357.png)


![({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[1-(4-pyrimidinyl)ethyl]amine](/img/structure/B6094376.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6094382.png)
![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)piperazine](/img/structure/B6094383.png)
![(2-{4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-morpholinyl}ethyl)dimethylamine](/img/structure/B6094390.png)
![1-(3,4-difluorobenzyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6094400.png)

![N~1~-cyclopentyl-N~2~-(3,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6094428.png)
![N-(3-ethoxypropyl)-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6094433.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B6094440.png)
